Aprofene
Overview
Description
. It was originally developed in the Soviet Union and has been used for various pharmacological purposes.
Preparation Methods
The synthesis of aprofene involves several steps. One common method includes the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Aprofene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
Aprofene has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of other pharmacologically active compounds.
Biology: In biological research, this compound is used to study the function of muscarinic and nicotinic acetylcholine receptors, providing insights into neurotransmission and receptor pharmacology.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs and as a reference compound in analytical studies.
Mechanism of Action
Aprofene exerts its effects by antagonizing muscarinic and nicotinic acetylcholine receptors. This means that it binds to these receptors without activating them, thereby blocking the action of acetylcholine, a neurotransmitter. This inhibition can lead to various physiological effects, such as muscle relaxation and reduced glandular secretions .
Comparison with Similar Compounds
Aprofene is similar to other antimuscarinic agents such as atropine and scopolamine. it has unique properties that make it distinct:
Atropine: Like this compound, atropine is an antimuscarinic agent, but it is primarily used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation.
Scopolamine: Scopolamine is another antimuscarinic compound used to prevent motion sickness and postoperative nausea. Unlike this compound, scopolamine has a more pronounced effect on the central nervous system.
Properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYGLSKVUKRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2589-00-6 (hydrochloride) | |
Record name | Aprofene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046294 | |
Record name | Aprofene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-01-7 | |
Record name | Aprophen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3563-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aprofene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprofene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APROFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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